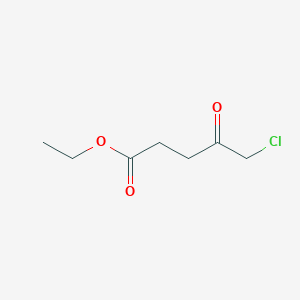

Pentanoic acid, 5-chloro-4-oxo-, ethyl ester

描述

Molecular Properties Summary

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H11ClO3 | |

| Molecular Weight | 178.62 g/mol | |

| Monoisotopic Mass | 178.039672 Da | |

| Canonical SMILES | CCOC(=O)CCC(=O)CCl | |

| InChI Key | DPWSGDKZQIYIQC-UHFFFAOYSA-N |

The electronic structure analysis reveals the compound contains eleven hydrogen atoms, seven carbon atoms, three oxygen atoms, and one chlorine atom, distributed across distinct functional domains that contribute to the overall molecular reactivity profile.

属性

IUPAC Name |

ethyl 5-chloro-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c1-2-11-7(10)4-3-6(9)5-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWSGDKZQIYIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457901 | |

| Record name | Pentanoic acid, 5-chloro-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14594-24-2 | |

| Record name | Ethyl 5-chloro-4-oxopentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14594-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 5-chloro-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-chloro-4-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions and Mechanism

- Protonation : The carbonyl oxygen of 5-chloro-4-oxopentanoic acid is protonated by a strong acid catalyst (e.g., H₂SO₄), enhancing the electrophilicity of the carbonyl carbon.

- Nucleophilic Attack : Ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

- Proton Transfer and Elimination : A series of proton transfers and the elimination of water yield the ester product.

The equilibrium is driven toward ester formation by using excess ethanol or removing water via azeotropic distillation with toluene. Typical conditions include refluxing at 80–100°C for 6–12 hours, achieving yields of 70–85%.

| Parameter | Details |

|---|---|

| Catalyst | H₂SO₄ (5–10 mol%) or p-toluenesulfonic acid |

| Solvent | Ethanol (excess) or toluene (azeotropic agent) |

| Temperature | 80–100°C |

| Yield | 70–85% |

Chlorination of Ethyl 4-Oxopentanoate

An alternative approach involves the chlorination of ethyl 4-oxopentanoate, a β-keto ester. This method exploits the reactivity of the α-hydrogen adjacent to the ketone group, which is susceptible to halogenation.

Stepwise Synthesis

- Synthesis of Ethyl 4-Oxopentanoate :

Ethyl acetoacetate undergoes alkylation with ethyl bromide in the presence of a base (e.g., NaH) to extend the carbon chain. - Chlorination :

The α-position of the ketone is chlorinated using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in anhydrous conditions. The reaction proceeds via a radical or electrophilic mechanism, depending on the chlorinating agent.

Key Reaction :

$$

\text{Ethyl 4-oxopentanoate} + \text{SO}2\text{Cl}2 \xrightarrow{\text{anhydrous}} \text{Ethyl 5-chloro-4-oxopentanoate} + \text{SO}_2 + \text{HCl}

$$

| Parameter | Details |

|---|---|

| Chlorinating Agent | SO₂Cl₂ (1.2 equiv) or Cl₂ gas |

| Solvent | CCl₄ or CH₂Cl₂ (anhydrous) |

| Temperature | 0–25°C (to minimize over-chlorination) |

| Yield | 60–75% |

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors offer advantages in yield and purity by optimizing reaction parameters (e.g., residence time, temperature gradients).

Process Overview

- Esterification Module :

5-Chloro-4-oxopentanoic acid and ethanol are mixed in a T-shaped mixer and fed into a heated tubular reactor (80°C, 10 min residence time). - Separation Unit :

The crude product is separated via fractional distillation, with unreacted ethanol recycled into the system.

Advantages :

- Higher throughput (90% conversion vs. 70% in batch).

- Reduced side products due to precise temperature control.

Alternative Methods: Enamine Intermediate Route

A patented method involves synthesizing the compound via a 2-chloro enamine intermediate. This route is advantageous for generating stereochemically pure products.

Procedure

- Enamine Formation :

Ethyl 4-oxopentanoate reacts with ammonia or ammonium acetate to form an enamine. - Chlorination :

The enamine is treated with chlorine gas, followed by hydrolysis to yield the chlorinated ester.

Reaction Scheme :

$$

\text{Enamine} + \text{Cl}2 \rightarrow \text{Chlorinated Intermediate} \xrightarrow{\text{H}2\text{O}} \text{5-Chloro-4-oxopentanoate}

$$

| Parameter | Details |

|---|---|

| Chlorination Agent | Cl₂ gas (1 equiv) |

| Solvent | Dioxane or dimethylformamide |

| Yield | 65–70% |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Fischer Esterification | 70–85 | 95–98 | Moderate | High |

| Chlorination of β-Keto Ester | 60–75 | 90–95 | High | Moderate |

| Continuous Flow | 85–90 | 98–99 | High | High |

| Enamine Route | 65–70 | 85–90 | Low | Low |

Mechanistic Insights and Optimization

Side Reactions and Mitigation

Catalytic Innovations

Recent studies highlight the use of ionic liquids (e.g., [BMIM][HSO₄]) as recyclable catalysts, improving yields to 88% while reducing waste.

化学反应分析

Types of Reactions

Pentanoic acid, 5-chloro-4-oxo-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of 5-chloro-4-oxopentanoic acid.

Reduction: Formation of 5-chloro-4-hydroxypentanoic acid.

Substitution: Formation of various substituted pentanoic acid derivatives depending on the nucleophile used.

科学研究应用

Pentanoic acid, 5-chloro-4-oxo-, ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

作用机制

The mechanism of action of pentanoic acid, 5-chloro-4-oxo-, ethyl ester involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

Similar Compounds

Pentanoic acid, 4-oxo-, ethyl ester: Similar structure but lacks the chlorine atom at the fifth carbon.

Valeric acid: A straight-chain alkyl carboxylic acid without the ketone or chlorine substituents.

Ethyl levulinate: An ester of levulinic acid, structurally similar but with different functional groups.

Uniqueness

Pentanoic acid, 5-chloro-4-oxo-, ethyl ester is unique due to the presence of both a ketone and a chlorine substituent, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

生物活性

Overview

Pentanoic acid, 5-chloro-4-oxo-, ethyl ester (C7H11ClO3) is an organic compound that has garnered attention for its potential biological activities. This compound features a chlorine atom at the fifth carbon and a ketone group at the fourth carbon, which contribute to its unique reactivity and biological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C7H11ClO3

- CAS Number : 14594-24-2

- Structural Characteristics : The presence of a ketone and a chlorine substituent significantly influences its chemical behavior and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Interaction : The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- Halogen Bonding : The chlorine atom can participate in halogen bonding, which may enhance binding affinity to certain biological targets.

- Biochemical Pathways : These interactions can modulate various biochemical pathways, leading to observed effects such as enzyme inhibition and receptor binding.

Antimicrobial Activity

Research indicates that pentanoic acid derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds structurally related to pentanoic acid can inhibit the growth of various bacteria and fungi. The presence of the chlorine atom enhances these antimicrobial effects by increasing lipophilicity and facilitating membrane penetration.

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. In vitro studies suggest that it may reduce pro-inflammatory cytokine production in immune cells, indicating a possible application in treating inflammatory diseases.

Enzyme Inhibition Studies

A notable study focused on the compound's interaction with specific enzymes involved in metabolic pathways. It was found that chloroketone derivatives derived from pentanoic acid could inhibit enzyme activity through covalent modification of active site residues .

| Enzyme | Effect | Mechanism |

|---|---|---|

| ATPase | Increased activity | Covalent modification leading to altered substrate affinity |

| Glutamine synthetase | Inhibition | Binding to active site residues |

Case Studies

- Study on Enzyme Interaction :

- Antimicrobial Testing :

Comparative Analysis

This compound can be compared with similar compounds to understand its unique properties better:

| Compound | Structure | Biological Activity |

|---|---|---|

| Pentanoic acid, 4-oxo-, ethyl ester | Lacks chlorine | Limited antimicrobial activity |

| Valeric acid | Straight-chain alkyl | Minimal biological activity |

| Ethyl levulinate | Different functional groups | Variable reactivity |

常见问题

Q. What synthetic routes are commonly employed to prepare 5-chloro-4-oxo-pentanoic acid ethyl ester, and how can reaction conditions be optimized?

The esterification of 5-chloro-4-oxo-pentanoic acid with ethanol is a primary route. Key steps include:

- Catalyst selection : Sulfuric acid is frequently used as a Brønsted acid catalyst under anhydrous conditions .

- Atmosphere control : Reactions are performed under inert gas (e.g., argon) to prevent oxidation of sensitive functional groups like the oxo moiety .

- Temperature and time : Typical conditions involve heating at 60–80°C for 4–8 hours, with progress monitored via thin-layer chromatography (TLC) or GC-MS .

- Work-up : Post-reaction extraction with non-polar solvents (e.g., hexane) and neutralization with aqueous sodium bicarbonate improve yield and purity .

Q. What analytical techniques are most effective for characterizing 5-chloro-4-oxo-pentanoic acid ethyl ester?

- NMR spectroscopy :

- ¹H NMR : The ethyl ester group shows a triplet at δ ~1.27 ppm (CH₃) and a quartet at δ ~4.16 ppm (CH₂). The chlorine substituent deshields adjacent protons, causing distinct splitting patterns .

- ¹³C NMR : The carbonyl (C=O) of the oxo group resonates at δ ~207 ppm, while the ester carbonyl appears at δ ~170 ppm .

- Mass spectrometry : GC-EI-MS typically displays a molecular ion peak at m/z corresponding to the molecular weight (e.g., m/z 328 for ethyl 5-oxo-5-ferrocenylpentanoate) .

- Gas chromatography : Use polar columns (e.g., DB-Wax) or mid-polarity columns (e.g., DB-5) with temperature programming (e.g., 40°C to 280°C at 5°C/min) to resolve ester derivatives .

Advanced Research Questions

Q. How does the chlorine substituent influence the stability and reactivity of 5-chloro-4-oxo-pentanoic acid ethyl ester under varying conditions?

- Thermal stability : The electron-withdrawing chlorine atom increases susceptibility to decomposition at elevated temperatures. Stability assays (e.g., thermogravimetric analysis) are recommended for storage or reaction planning .

- Nucleophilic substitution : The β-chloro position may undergo SN₂ reactions with nucleophiles (e.g., amines, thiols), but steric hindrance from the ester and oxo groups can reduce reactivity. Kinetic studies under controlled pH and solvent polarity are advised .

- Hydrolytic sensitivity : The ester group is prone to hydrolysis under acidic/basic conditions. Stabilize the compound by storing it in anhydrous solvents (e.g., hexane) at –20°C .

Q. What challenges arise in interpreting spectral data for 5-chloro-4-oxo-pentanoic acid ethyl ester, and how can they be resolved?

- Overlapping signals in NMR : The oxo group’s electron-withdrawing effect may cause signal overlap for adjacent protons. Use high-field NMR (≥400 MHz) and 2D techniques (e.g., COSY, HSQC) to assign peaks accurately .

- Fragmentation in MS : The chlorine atom increases the likelihood of isotopic splitting, complicating molecular ion identification. High-resolution mass spectrometry (HRMS) or negative-ion mode ESI-MS can improve clarity .

- GC retention time variability : Optimize column selection (e.g., DB-5 for mid-polarity) and use retention indices (RI) based on alkane standards for reliable identification .

Q. How can researchers design experiments to investigate the keto-enol tautomerism of 5-chloro-4-oxo-pentanoic acid ethyl ester?

- pH-dependent studies : Monitor tautomeric equilibrium using UV-Vis spectroscopy at varying pH levels. The enol form typically absorbs at longer wavelengths (~300 nm) due to conjugation .

- NMR in deuterated solvents : Compare spectra in D₂O (enol stabilization via hydrogen bonding) vs. CDCl₃ (keto form dominance). Look for disappearing/enhancing peaks corresponding to enolic protons .

- Computational modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict tautomer stability and transition states .

Methodological Considerations

Q. What purification strategies are recommended for isolating 5-chloro-4-oxo-pentanoic acid ethyl ester from reaction mixtures?

- Liquid-liquid extraction : Separate the ester from polar by-products using hexane/ethyl acetate and aqueous sodium bicarbonate .

- Distillation : Short-path distillation under reduced pressure (e.g., 0.1 mmHg) minimizes thermal degradation of the oxo group .

- Column chromatography : Use silica gel with a gradient of ethyl acetate in hexane (5–20%) to resolve ester derivatives from unreacted starting materials .

Q. How can researchers mitigate side reactions during the synthesis of 5-chloro-4-oxo-pentanoic acid ethyl ester?

- Protection of the oxo group : Temporarily convert the ketone to a ketal using ethylene glycol and p-toluenesulfonic acid, then deprotect post-esterification .

- Controlled stoichiometry : Use a slight excess of ethanol (1.2–1.5 eq.) to drive esterification while minimizing diethyl ether formation .

- Low-temperature work-up : Quench reactions at 0°C to prevent acid-catalyzed decomposition of the ester .

Data Interpretation and Contradictions

Q. How should discrepancies in reported GC retention indices for similar esters be addressed?

- Column calibration : Normalize retention times using alkane standards (C₈–C₂₀) under identical conditions .

- Inter-laboratory validation : Compare data with published values for ethyl levulinate (CAS 539-88-8), which has well-documented RI values on DB-5 (~1070) and DB-Wax (~1607) .

- Meta-analysis : Cross-reference with databases like NIST Chemistry WebBook to resolve conflicting RI or MS data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。